molecular formula C16H21N3O2 B6637318 [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone

[4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone

Cat. No.: B6637318
M. Wt: 287.36 g/mol
InChI Key: DAVPAOUQIFCFKI-UHFFFAOYSA-N
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Description

[4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound features a piperidine ring substituted with an ethyl and hydroxymethyl group, and an indazole moiety attached via a methanone linkage.

Properties

IUPAC Name

[4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-2-16(11-20)5-7-19(8-6-16)15(21)12-3-4-14-13(9-12)10-17-18-14/h3-4,9-10,20H,2,5-8,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVPAOUQIFCFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)C2=CC3=C(C=C2)NN=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, an amine, and a ketone react to form the piperidine structure.

    Substitution Reactions: The ethyl and hydroxymethyl groups are introduced through substitution reactions. For example, ethylation can be achieved using ethyl iodide in the presence of a base.

    Indazole Formation: The indazole moiety is synthesized separately, often starting from o-phenylenediamine and a carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the piperidine and indazole moieties via a methanone linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ketone group in the methanone linkage can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The ethyl group can be substituted with other alkyl groups using alkyl halides in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic conditions.

    Reduction: Sodium borohydride, methanol as solvent.

    Substitution: Alkyl halides (e.g., ethyl iodide), strong bases (e.g., sodium hydride).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl-substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Indazole derivatives have shown promise in binding to multiple receptors, making them candidates for drug development .

Medicine

Medically, this compound is investigated for its potential therapeutic effects. Indazole derivatives have been explored for their antiviral, anti-inflammatory, and anticancer activities .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism of action of [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    [4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone: Lacks the ethyl group, which may affect its biological activity.

    [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-3-yl)methanone: The position of the indazole moiety is different, which can influence its interaction with molecular targets.

Uniqueness

The presence of both the ethyl and hydroxymethyl groups in [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone makes it unique compared to other similar compounds. These groups can enhance its solubility, stability, and interaction with biological targets, potentially leading to improved pharmacological properties.

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